1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Industrial methods may also employ alternative synthetic routes that minimize the use of hazardous reagents and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and halogenated imidazoles .
Scientific Research Applications
1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid
- 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid
- 1-(2-Iodophenyl)-1H-imidazole-5-carboxylic acid
Uniqueness: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
3-(2-bromophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBTRZGIOCEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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